molecular formula C9H10ClNO2 B13853123 2-chloro-N-(4-(hydroxymethyl)phenyl)acetamide

2-chloro-N-(4-(hydroxymethyl)phenyl)acetamide

Cat. No.: B13853123
M. Wt: 199.63 g/mol
InChI Key: RYWPKHLKEHIQRF-UHFFFAOYSA-N
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Description

2-chloro-N-(4-(hydroxymethyl)phenyl)acetamide is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of acetamide, featuring a chloro group and a hydroxymethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-chloro-N-(4-(hydroxymethyl)phenyl)acetamide can be synthesized through the reaction of 2-chloroacetamide with 4-(hydroxymethyl)aniline. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-(hydroxymethyl)phenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic medium.

Major Products Formed

Scientific Research Applications

2-chloro-N-(4-(hydroxymethyl)phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-(hydroxymethyl)phenyl)acetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the hydroxymethyl group can undergo oxidation or reduction. These reactions can lead to the formation of various biologically active compounds that interact with enzymes or receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-(hydroxymethyl)phenyl)acetamide
  • 2-chloro-N-(3-(hydroxymethyl)phenyl)acetamide
  • 2-chloro-N-(4-(hydroxymethyl)phenyl)acetamide

Uniqueness

This compound is unique due to the specific positioning of the hydroxymethyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs .

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

2-chloro-N-[4-(hydroxymethyl)phenyl]acetamide

InChI

InChI=1S/C9H10ClNO2/c10-5-9(13)11-8-3-1-7(6-12)2-4-8/h1-4,12H,5-6H2,(H,11,13)

InChI Key

RYWPKHLKEHIQRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)NC(=O)CCl

Origin of Product

United States

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